Unique Electronic Structure
Ab initio calculations and 35Cl Nuclear Quadrupole Resonance (NQR) spectroscopy demonstrate a significant electronic difference between the 5-chloro and 4-chloro positional isomers. The 5-chloro isomer exhibits a higher NQR frequency, indicating a distinct electron distribution around the chlorine atom. This difference is attributed to the varied influence of the adjacent 'pyridine' and 'pyrrole' nitrogen atoms [1].
| Evidence Dimension | 35Cl NQR Frequency (ν77) |
|---|---|
| Target Compound Data | 36.720 and 36.924 MHz (for 1-methyl-5-chloroimidazole) |
| Comparator Or Baseline | 35.034 MHz (for 1-methyl-4-chloroimidazole) |
| Quantified Difference | The 5-chloro isomer's NQR frequency is higher by approximately 1.69 to 1.89 MHz. |
| Conditions | Ab initio calculations at the RHF/6-31G* level and experimental 35Cl NQR measurements at 77K [1]. |
Why This Matters
This electronic difference directly impacts the compound's reactivity in nucleophilic substitution and metal-catalyzed coupling reactions, making the 5-chloro isomer a distinct and non-interchangeable reagent in synthetic chemistry.
- [1] Feshin, V. P., & Feshina, E. V. (2000). Peculiarities of geminal atom interaction in chloro-containing imidazoles using ab initio calculations. Journal of Molecular Structure, 520(1-3), 229-236. https://doi.org/10.1016/S0022-2860(00)00421-X View Source
